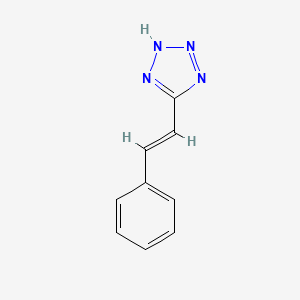

5-Styryl-1H-tetrazole

Vue d'ensemble

Description

5-Styryl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The styryl group attached to the tetrazole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Mécanisme D'action

Target of Action

5-Styryl-1H-tetrazole is a synthetic organic compound that belongs to the tetrazole family . Tetrazoles are known to play a significant role in medicinal and pharmaceutical applications Tetrazoles in general have been found to interact with various biological targets, including antibacterial, anti-allergic, anti-inflammatory targets, and angiotensine ii antagonists .

Mode of Action

Tetrazoles are known to exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . They can act as acids and bases, and also undergo prototropic annular tautomerism . The acidic nature of tetrazoles is mainly affected by the substitution compound nature at the C-5 position . The 5-substituted tetrazole reactivity is similar to aromatic compounds .

Biochemical Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that they may interact with biochemical pathways where carboxylic acids play a crucial role.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may have unique pharmacokinetic properties that make them resistant to biological degradation .

Result of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that they may have similar effects to those of carboxylic acids in biological systems.

Action Environment

Tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that they may retain their activity under a variety of environmental conditions.

Analyse Biochimique

Biochemical Properties

5-Styryl-1H-tetrazole is known to interact with various enzymes, proteins, and other biomolecules . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This allows this compound to potentially influence a variety of biochemical reactions .

Cellular Effects

The effects of this compound on cells are diverse. It has been suggested that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows molecules like this compound to penetrate more easily through cell membranes . This could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-defined. It is known that tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values , suggesting potential involvement in related metabolic pathways.

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Styryl-1H-tetrazole typically involves a multicomponent reaction. One common method is the [3+2] cycloaddition reaction between an organic nitrile and sodium azide in the presence of a catalyst. For instance, using lanthanum nitrate hexahydrate as a catalyst in dimethylformamide solvent can yield high product efficiency . Another method involves the use of nickel(II) oxide nanoparticles as a catalyst, which offers the advantages of short reaction times and high yields .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes. This method involves the reaction between a polymer-supported triorganotin azide and organic nitriles, ensuring low concentrations of tin residues in the final product . This approach is efficient, cost-effective, and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Styryl-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.

Reduction: Can be reduced using suitable reducing agents to yield reduced tetrazole derivatives.

Substitution: Undergoes nucleophilic substitution reactions, particularly at the styryl group.

Common Reagents and Conditions:

Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products:

Oxidation: Oxidized tetrazole derivatives.

Reduction: Reduced tetrazole derivatives.

Substitution: Substituted styryl-tetrazole compounds.

Applications De Recherche Scientifique

5-Styryl-1H-tetrazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.

Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as explosives and high-energy compounds.

Comparaison Avec Des Composés Similaires

5-Phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a styryl group.

5-Methyl-1H-tetrazole: Contains a methyl group, offering different chemical properties.

5-Benzyl-1H-tetrazole: Features a benzyl group, used in different applications.

Uniqueness: 5-Styryl-1H-tetrazole is unique due to its styryl group, which imparts distinct chemical reactivity and enhances its potential in various applications compared to other tetrazole derivatives .

Activité Biologique

5-Styryl-1H-tetrazole is a member of the tetrazole family, known for its versatile biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrazole ring, which is a five-membered heterocyclic compound containing four nitrogen atoms. This structure allows it to mimic carboxylic acids while exhibiting enhanced metabolic stability. The compound is often synthesized through various methods, including one-pot multi-component reactions involving aromatic aldehydes and sodium azide .

Target Interactions

The tetrazole ring acts as a bioisosteric replacement for carboxylic acids, influencing its interaction with biological targets. The presence of multiple nitrogen atoms enhances its ability to form hydrogen bonds, which can improve binding affinity to various receptors .

Biochemical Pathways

this compound has been shown to interact with several enzymes and proteins, leading to diverse cellular effects. It may inhibit or activate specific enzymes and alter gene expression, contributing to its pharmacological effects .

Pharmacological Properties

This compound has been investigated for a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that tetrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from this compound showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .

- Anticancer Activity : Research indicates that this compound derivatives possess anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, such as epidermoid carcinoma (A431) and colon cancer (HCT116) cells. The mechanism involves inducing apoptosis through mitochondrial pathways .

- Anti-inflammatory and Analgesic Effects : Some studies suggest that tetrazoles may exhibit anti-inflammatory properties, potentially making them candidates for pain management therapies .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various 5-substituted tetrazoles, including this compound. The results indicated that these compounds displayed considerable zones of inhibition against tested bacterial strains using the disc diffusion method .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Control (Ciprofloxacin) | E. coli | 25 |

| Control (Ciprofloxacin) | S. aureus | 30 |

Anticancer Activity

In another study, derivatives of this compound were tested for their cytotoxic effects on cancer cell lines. The MTT assay revealed that specific derivatives exhibited IC50 values comparable to established chemotherapeutic agents:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | A431 | 10 |

| This compound Derivative B | HCT116 | 8 |

| Control (Doxorubicin) | A431 | 5 |

| Control (Doxorubicin) | HCT116 | 4 |

Propriétés

IUPAC Name |

5-[(E)-2-phenylethenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYGCMNTYAEAHI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420988 | |

| Record name | 5-Styryl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220429-71-0 | |

| Record name | 5-Styryl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.